

Application Note: Isolation and Purification of Neoeriocitrin Using Chromatography

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Compound of Interest

Compound Name: Neoeriocitrin

Cat. No.: B1678166

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoeriocitrin is a flavanone glycoside found in various citrus fruits, particularly in the peels of lemons and bergamots.[1] Like its isomer, eriocitrin, **neoeriocitrin** exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[2][3] Effective isolation and purification of **neoeriocitrin** are crucial for its characterization, and evaluation of its therapeutic potential. This application note provides detailed protocols for the isolation and purification of **neoeriocitrin** from citrus peel using column chromatography and High-Speed Counter-Current Chromatography (HSCCC).

Experimental Protocols

Extraction of Crude Flavonoids from Citrus Peel

This protocol outlines the initial extraction of a flavonoid-rich fraction from citrus peel, which serves as the starting material for chromatographic purification.

Materials:

- Fresh citrus peels (e.g., lemon, orange)
- n-Hexane

- Ethyl acetate
- Methanol
- Deionized water
- Magnetic stirrer
- Filtration apparatus (e.g., Buchner funnel with filter paper)
- Rotary evaporator

Protocol:

- Preparation of Plant Material: Shadow-dry fresh citrus peels for 7-10 days and grind them into a fine powder.
- Defatting: Macerate 500 g of the powdered peel in 2500 mL of n-hexane for 4 hours at room temperature with continuous stirring. This step removes nonpolar compounds like lipids and waxes.
- Filtration: Filter the mixture to separate the peel residue from the n-hexane extract. Air-dry the residue at room temperature.
- Flavonoid Extraction: Extract the air-dried residue with 2500 mL of ethyl acetate overnight (approximately 16 hours) at room temperature with continuous stirring.[\[4\]](#)
- Concentration: Filter the ethyl acetate extract and evaporate the solvent under reduced pressure using a rotary evaporator at 60°C to obtain the crude flavonoid extract.[\[5\]](#)
- Reconstitution: Reconstitute the dried extract in a minimal amount of the initial mobile phase for the subsequent chromatographic step.

Purification of Neeriocitrin by Column Chromatography

This protocol describes the purification of **neeriocitrin** from the crude extract using silica gel column chromatography. This method is adapted from a protocol for the purification of the related compound, eriocitrin.[\[1\]](#)[\[4\]](#)

Materials:

- Crude flavonoid extract
- Silica gel (for column chromatography)
- n-Hexane
- Ethyl acetate
- Glass column
- Fraction collector
- Thin Layer Chromatography (TLC) plates and chamber
- UV lamp

Protocol:

- Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 300mm x 10mm).^{[1][4]}
- Sample Loading: Dissolve the crude extract in a small volume of ethyl acetate and load it onto the top of the silica gel column.^[4]
- Washing: Wash the column with 125 mL of n-hexane to elute remaining nonpolar impurities. Collect fractions of 5 mL.^[4]
- Elution: Elute the flavonoids using a gradient of ethyl acetate in n-hexane. A step-wise or linear gradient can be employed. A suggested starting point is 100% n-hexane, gradually increasing the proportion of ethyl acetate.
- Fraction Collection and Analysis: Collect fractions (e.g., 5 mL each) and monitor the separation using TLC.^[4] Spot the fractions on a TLC plate, develop it in a suitable solvent system (e.g., ethyl acetate: n-hexane), and visualize the spots under a UV lamp. Fractions containing the target compound (**neoeriocitrin**) are identified by comparing their R_f values with a **neoeriocitrin** standard.

- Pooling and Concentration: Pool the fractions containing pure **neoeriocitrin** and evaporate the solvent to obtain the purified compound.

Purification of Neoeriocitrin by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.^{[6][7]} This makes it a highly efficient method for the purification of natural products.

Materials:

- Crude flavonoid extract
- n-Hexane
- Ethyl acetate
- Methanol
- Water
- HSCCC instrument
- HPLC system for analysis

Protocol:

- Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for flavonoids is n-hexane-ethyl acetate-methanol-water.^{[2][7]} The optimal ratio should be determined experimentally to achieve a partition coefficient (K) for **neoeriocitrin** between 0.5 and 2. A suggested starting ratio is 11:5:11:5 (v/v/v/v).^[7]
- Preparation of Two-Phase Solvent System: Prepare the chosen solvent system by mixing the solvents in a separatory funnel. Allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.^[7]

- **HSCCC Instrument Setup:** Fill the HSCCC column entirely with the stationary phase (upper phase). Set the desired rotation speed (e.g., 800-1000 rpm) and pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5-2.5 mL/min) until hydrodynamic equilibrium is reached.
- **Sample Injection:** Dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v) and inject it into the column.^[7]
- **Elution and Fraction Collection:** Continue to pump the mobile phase through the column and collect fractions at regular intervals. Monitor the effluent with a UV detector at a suitable wavelength for flavonoids (e.g., 280 nm).
- **Analysis and Recovery:** Analyze the collected fractions by HPLC to identify those containing pure **neoerioditrin**. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Data Presentation

The following tables summarize representative quantitative data for the purification of flavonoids from citrus peel. Note that specific values for **neoerioditrin** may vary depending on the starting material and the precise experimental conditions.

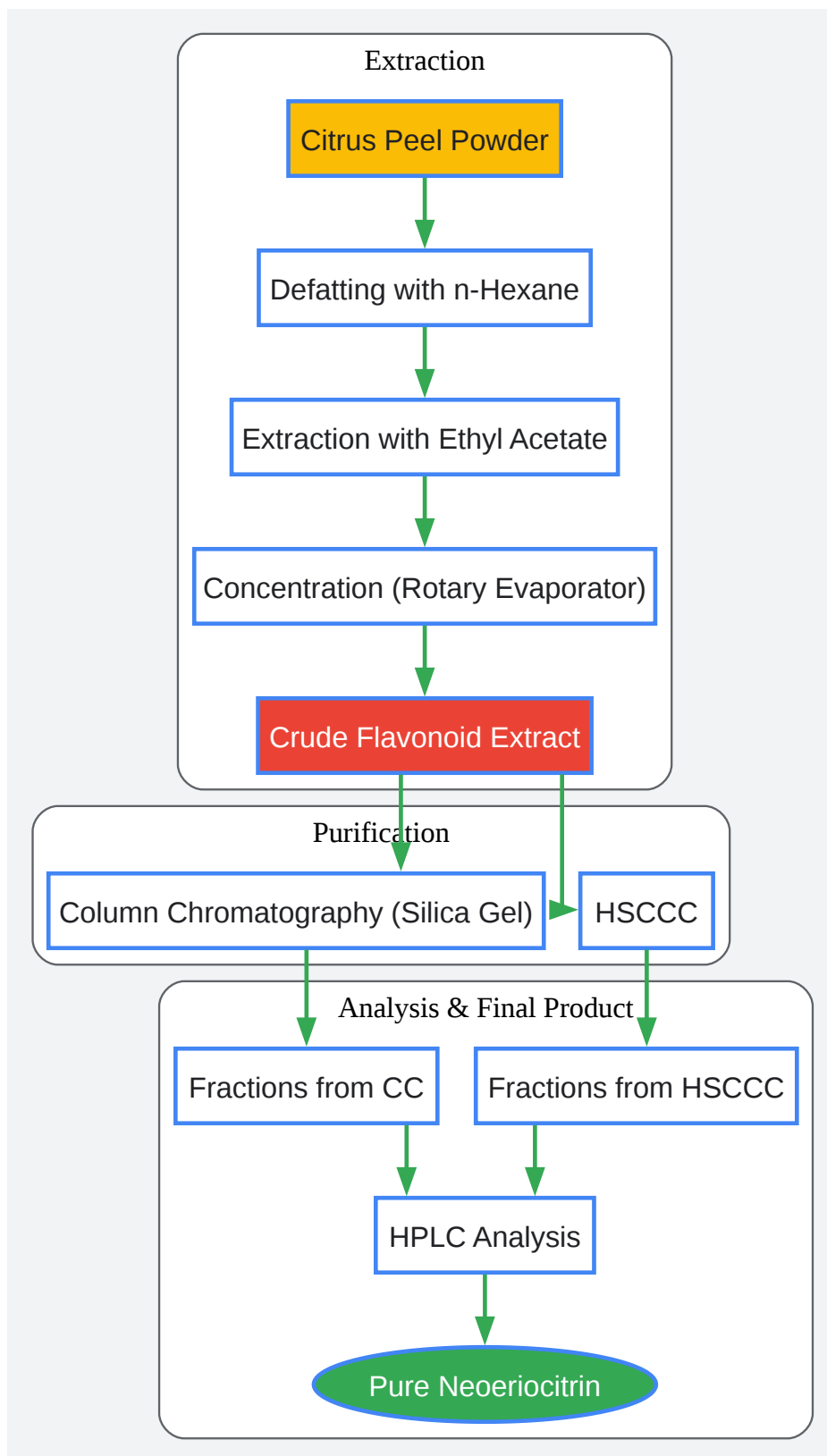
Table 1: Column Chromatography Purification of a Related Flavonoid (Eriocitrin)

Parameter	Value	Reference
Starting Material	Crude Ethyl Acetate Extract	^[4]
Purity of Eriocitrin after Purification	90%	^[4]
Concentration in Orange Peel Powder	37.68 µg/mL	^[4]

Table 2: High-Speed Counter-Current Chromatography (HSCCC) Purification of Flavonoids

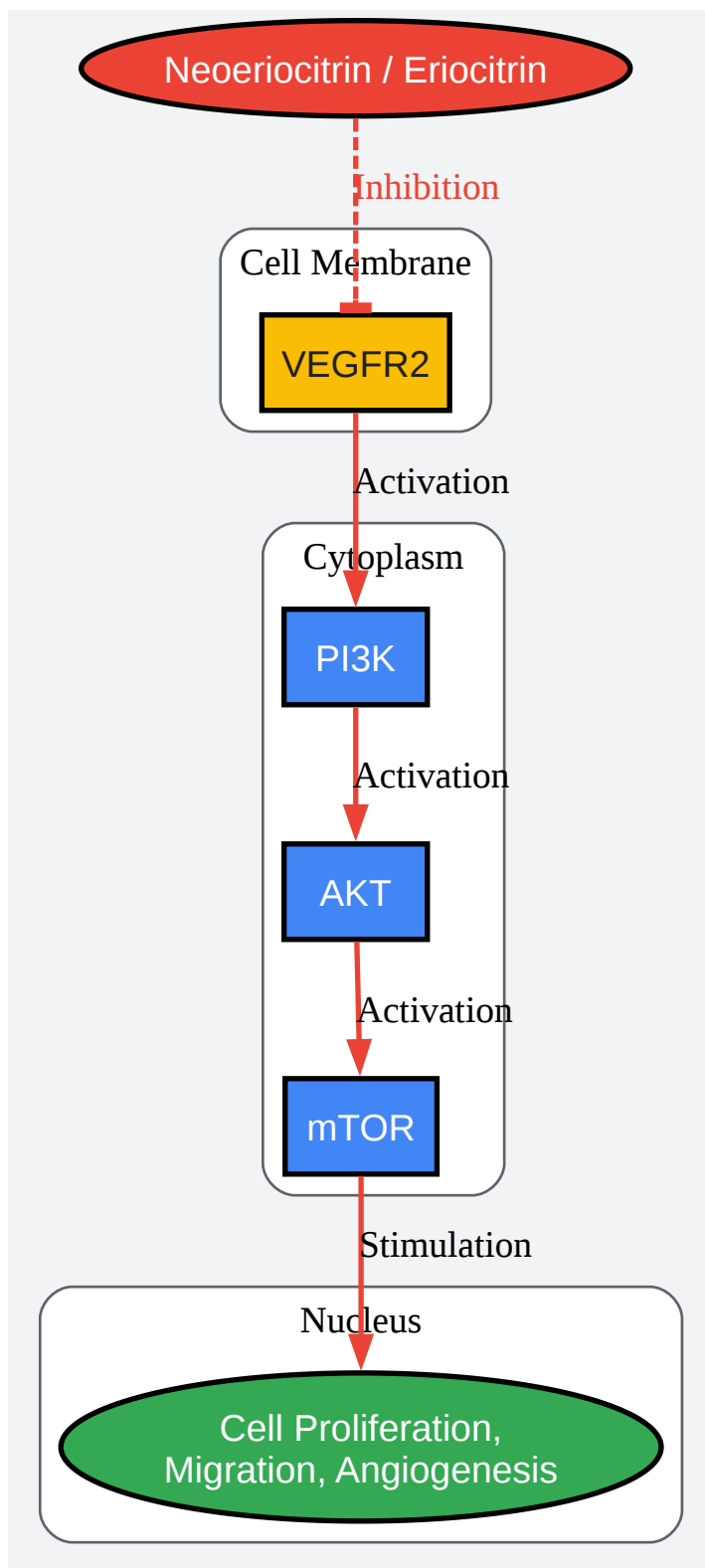
Parameter	Value	Reference
Starting Material	Crude Flavonoid Extract	[2]
Purity of Isolated Flavonoids	>97%	[2]
Recovery Yield (for total flavonoids)	84.93%	[8]

Mandatory Visualizations



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Caption: Experimental workflow for the isolation and purification of **neoeriocitrin**.



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Caption: Proposed inhibitory effect of **Neoeriocitrin** on the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway.

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